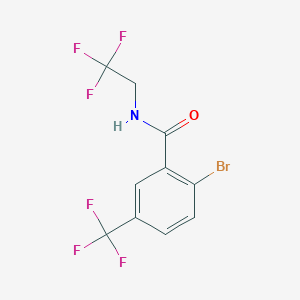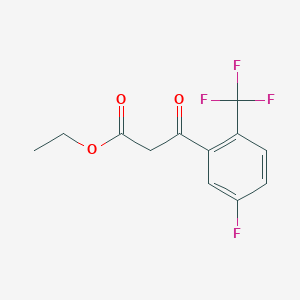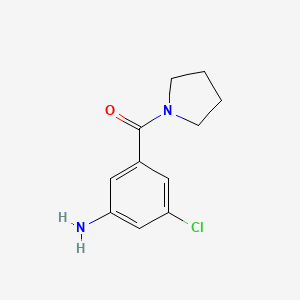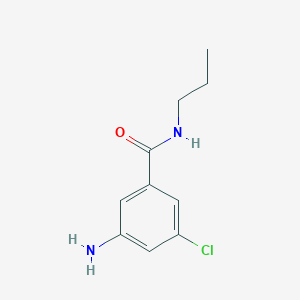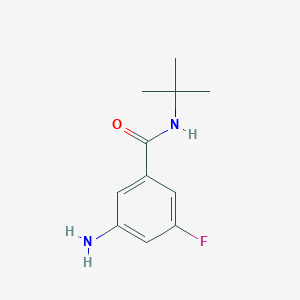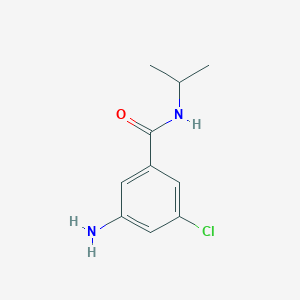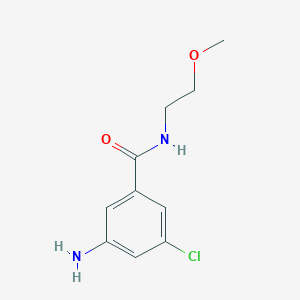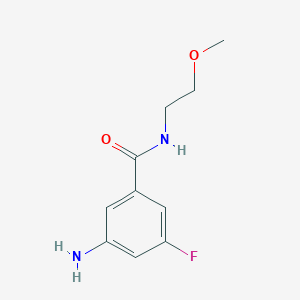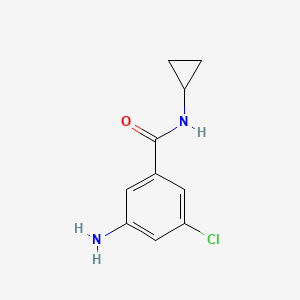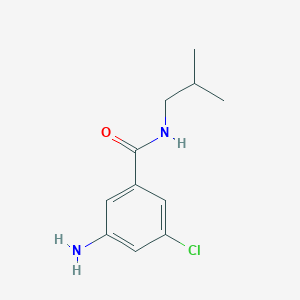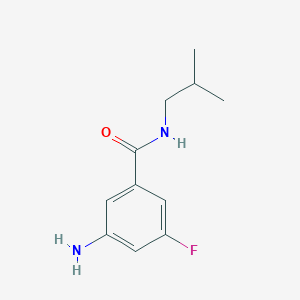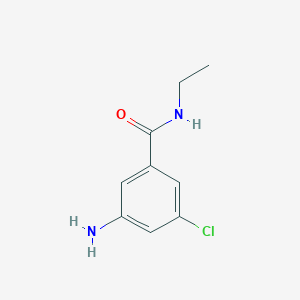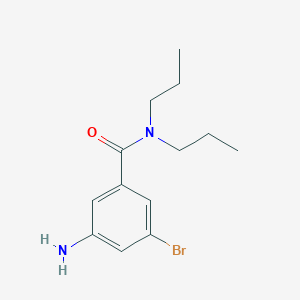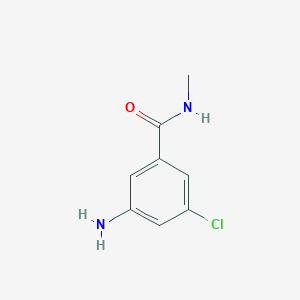
3-amino-5-chloro-N-methylbenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-amino-5-chloro-N-methylbenzamide: is an organic compound with the molecular formula C8H9ClN2O It is a derivative of benzamide, characterized by the presence of an amino group at the 3rd position, a chlorine atom at the 5th position, and a methyl group attached to the nitrogen atom of the amide group
Preparation Methods
Synthetic Routes and Reaction Conditions:
The synthesis of 3-amino-5-chloro-N-methylbenzamide can be achieved through several methods. One common method involves the following steps :
Oxidation: Benzoic acid is oxidized under the catalytic actions of N-hydroxyphthalimide and cobalt acetylacetonate to generate benzoic acid.
Substitution: Chlorine gas is used to carry out a substitution reaction to generate 3,5-dichlorobenzoic acid.
Methyl Substitution: A Grignard reagent is used to carry out methyl substitution on the 5-chlorine to generate 3-methyl-5-chlorobenzoic acid.
Nitro-Substitution: The 3-methyl-5-chlorobenzoic acid undergoes nitro-substitution with nitric acid under the catalytic action of concentrated sulfuric acid to generate 2-nitro-3-methyl-5-chlorobenzoic acid.
Catalytic Hydrogenation: The nitro group is reduced to an amino group through catalytic hydrogenation.
Amidation: The intermediate reacts with methylamine to obtain this compound.
Industrial Production Methods:
Industrial production methods for this compound typically involve similar steps but are optimized for higher yields and cost-effectiveness. The reaction conditions are carefully controlled to minimize by-products and environmental impact .
Chemical Reactions Analysis
Types of Reactions:
3-amino-5-chloro-N-methylbenzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert nitro groups to amino groups.
Substitution: Halogen atoms can be substituted with other functional groups using appropriate reagents.
Amidation: The compound can form amides through reactions with amines.
Common Reagents and Conditions:
Oxidation: N-hydroxyphthalimide and cobalt acetylacetonate.
Reduction: Catalytic hydrogenation using hydrogen gas and a suitable catalyst.
Substitution: Chlorine gas for halogenation, Grignard reagents for methyl substitution.
Amidation: Methylamine for forming the amide bond.
Major Products:
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzoic acid derivatives, while reduction can produce amino-substituted benzamides .
Scientific Research Applications
Chemistry:
3-amino-5-chloro-N-methylbenzamide is used as an intermediate in the synthesis of various organic compounds. Its unique structure makes it valuable for studying reaction mechanisms and developing new synthetic methodologies .
Biology:
In biological research, this compound is used to study enzyme interactions and protein binding. Its structural features allow it to interact with specific biological targets, making it useful in biochemical assays .
Medicine:
Its ability to interact with biological targets makes it a candidate for drug discovery and development .
Industry:
In the industrial sector, this compound is used in the production of agrochemicals, dyes, and other specialty chemicals. Its versatility and reactivity make it a valuable component in various industrial processes .
Mechanism of Action
The mechanism of action of 3-amino-5-chloro-N-methylbenzamide involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, altering their activity and function. This interaction is mediated by the amino and chloro groups, which facilitate binding to active sites and other functional regions of the target molecules .
Comparison with Similar Compounds
- 2-Amino-5-chloro-N,3-dimethylbenzamide
- 5-Chloro-3-methyl-2-aminobenzamide
- 2-Amino-5-chloro-3-methylbenzamide
Comparison:
Compared to similar compounds, 3-amino-5-chloro-N-methylbenzamide is unique due to its specific substitution pattern. The presence of the amino group at the 3rd position and the methyl group on the nitrogen atom of the amide group confer distinct chemical and biological properties. These structural differences influence its reactivity, binding affinity, and overall functionality in various applications .
Properties
IUPAC Name |
3-amino-5-chloro-N-methylbenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9ClN2O/c1-11-8(12)5-2-6(9)4-7(10)3-5/h2-4H,10H2,1H3,(H,11,12) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NOSLVNSUYGRJEV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=CC(=CC(=C1)Cl)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.62 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
